molecular formula C12H16FNO2 B13708034 Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate

Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate

Cat. No.: B13708034
M. Wt: 225.26 g/mol
InChI Key: OPDWBYVYYOPGBV-UHFFFAOYSA-N
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Description

Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate is a fluorinated aromatic compound featuring a butanoate ester moiety attached to a substituted phenyl ring. The phenyl ring contains an amino group at position 2, a fluorine atom at position 4, and a methyl group at position 3.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

methyl 4-(2-amino-4-fluoro-5-methylphenyl)butanoate

InChI

InChI=1S/C12H16FNO2/c1-8-6-9(11(14)7-10(8)13)4-3-5-12(15)16-2/h6-7H,3-5,14H2,1-2H3

InChI Key

OPDWBYVYYOPGBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)N)CCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate typically involves esterification reactions. One common method is the Fischer esterification, where the corresponding carboxylic acid reacts with methanol in the presence of an acid catalyst . Another method involves the use of coupling reactions, such as the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then interacts with the target site. The amino and fluoro groups may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with aromatic amines and methyl-substituted derivatives, such as those derived from 4-dimethylaminoazobenzene (DAB) and its monomethyl analogs. Below is a comparative analysis based on substituent effects, metabolic behavior, and biological activity.

Compound Substituents Carcinogenic Activity Time to Max Bound Dye (Weeks) Key Observations
Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate 2-NH₂, 4-F, 5-CH₃, butanoate ester Not reported Not studied Fluorine may alter metabolic stability; ester group increases lipophilicity.
4-Dimethylaminoazobenzene (DAB) 4-N(CH₃)₂, azo linkage High (Relative = 6) 4–8 weeks Carcinogenicity inversely correlates with time to reach maximal bound dye levels .
3′-Methyl-DAB 3′-CH₃ on prime ring Very High (Relative = 10–12) ~2 weeks Rapid binding to liver proteins; highest carcinogenicity in C-monomethyl series .
4′-Methyl-DAB 4′-CH₃ on prime ring Low (Relative = <1) ≥21 weeks Slow binding kinetics; minimal carcinogenic activity .
2-Methyl-4-dimethylaminoazobenzene 2-CH₃ on parent ring None (Relative = 0) ~12 weeks Non-carcinogenic despite moderate binding levels .

Key Comparisons

For example, fluorine may reduce oxidative metabolism, increasing compound stability . In DAB analogs, methyl groups on the "prime" ring (e.g., 3′-CH₃) enhance carcinogenicity by accelerating protein binding, whereas methyl groups on the parent ring (e.g., 2-CH₃) suppress activity .

Biological Activity DAB derivatives with substituents on the prime ring (e.g., 3′-CH₃) exhibit a strong inverse correlation between carcinogenicity and time to reach maximal bound dye levels. This compound lacks an azo linkage, which is critical for the carcinogenicity of DAB analogs, suggesting divergent mechanisms of action .

Metabolic Behavior The butanoate ester in this compound may enhance lipophilicity, increasing tissue penetration compared to polar azo dyes. However, esterases could hydrolyze this group, releasing the free acid and altering bioavailability.

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